

Application Note: Copper Extraction using 5-Hexyl-2-Hydroxyacetophenone

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Compound of Interest

Compound Name: 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one

CAS No.: 55168-32-6

Cat. No.: B2710166

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Executive Summary

This guide details the protocol for utilizing 5-hexyl-2-hydroxyacetophenone (5-HHAP) as a lipophilic chelating ligand for the solvent extraction (SX) of Copper(II) from aqueous sulfate matrices. While industrial copper extraction predominantly utilizes oxime derivatives (e.g., LIX, Acorga), the precursor ketone 5-HHAP presents unique utility in analytical separations, mechanistic studies of structure-activity relationships, and specific high-pH extraction circuits where easier stripping is required compared to strong aldoximes.

Key Technical Insight: Unlike its oxime derivatives which extract copper at pH < 2.0, the ketone 5-HHAP acts as a weaker acid extractant. It typically requires a pH range of 4.0 – 6.0 for efficient extraction, making it highly selective against iron(III) in specific windows and significantly easier to strip with low-acid concentrations.

Chemical Profile & Mechanism[1]

Ligand Structure and Properties

The molecule consists of an acetophenone core with a hydroxyl group ortho to the carbonyl (providing the chelation site) and a hexyl chain para to the hydroxyl (providing lipophilicity).

| Property | Value / Description |
|-------------------|--|
| IUPAC Name | 1-(2-hydroxy-5-hexylphenyl)ethanone |
| Molecular Formula | C |
| | H |
| | O |
| Molecular Weight | 220.31 g/mol |
| Est.[1][2] LogP | ~5.2 (Highly soluble in kerosene/toluene) |
| pKa (Phenolic) | ~10.5 (Weaker acid than oximes) |
| Chelation Mode | Bidentate (O, O') coordination via Phenolic O and Carbonyl O |

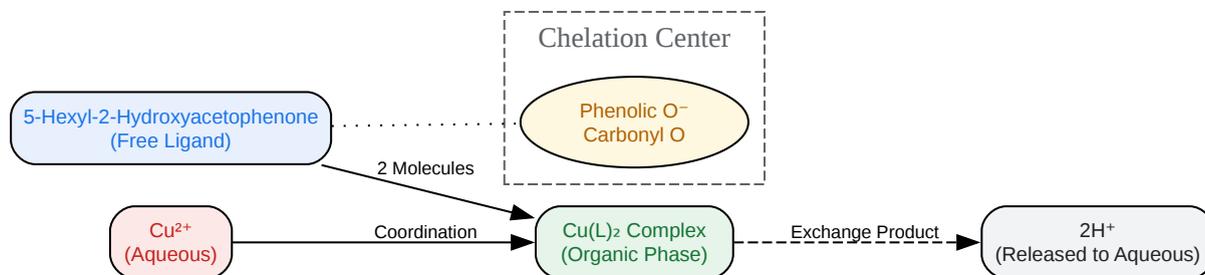
Extraction Mechanism

The extraction proceeds via a cation-exchange mechanism where two ligand molecules (HL) release two protons to complex one Copper(II) ion.

- Extraction: Favored by increasing pH (neutralizing H).
- Stripping: Favored by high acid concentration (adding H).

Structural Visualization

The following diagram illustrates the ligand structure and the resulting neutral, lipophilic complex.



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Caption: Stoichiometric formation of the 2:1 Ligand-Copper complex, driven by pH equilibrium.

Experimental Protocols

Protocol A: Solvent Formulation

Objective: Prepare a stable organic phase suitable for bench-scale shake-out tests.

Reagents:

- Ligand: 5-hexyl-2-hydroxyacetophenone (>98% purity).
- Diluent: Escaid 110 (ExxonMobil) or Toluene (for analytical bench work).
- Modifier: Isodecanol or TBP (Tri-butyl phosphate). Note: Ketones generally have high solubility, but 5% v/v modifier prevents third-phase formation at high copper loading.

Procedure:

- Calculate Molarity: For a 0.2 M extractant solution, weigh 44.06 g of 5-HHAP.
- Dissolution: Transfer ligand to a 1 L volumetric flask.
- Modifier Addition: Add 50 mL (5% v/v) of Isodecanol.
- Fill: Dilute to mark with the chosen diluent (e.g., Kerosene).
- Conditioning: Wash the organic phase once with 0.1 M H

SO

to remove any water-soluble impurities, then wash with distilled water until neutral.

Protocol B: Extraction Isotherm (pH Dependence)

Objective: Determine the pH

(pH at 50% extraction) to characterize ligand strength.

Reagents:

- Aqueous Feed: 0.01 M CuSO₄ solution (approx. 0.635 g/L Cu).
- Buffer: Acetate buffer (pH 4-6) or dilute H

SO

/NaOH for pH adjustment.

Step-by-Step:

- Phase Ratio: Prepare seven separatory funnels. Add 20 mL of Organic Phase (from Protocol A) and 20 mL of Aqueous Feed (A:O = 1:1) to each.
- pH Adjustment: Adjust the aqueous pH of the funnels to target values: 2.0, 3.0, 4.0, 4.5, 5.0, 5.5, 6.0 using dilute H

SO

or NaOH.

- Equilibration: Shake vigorously for 15 minutes at 25°C. (Kinetics for ketones are slower than oximes; extended time ensures equilibrium).
- Separation: Allow phases to settle (approx. 5-10 mins).
- Sampling: Separate the phases. Filter the aqueous phase through Phase Separator paper (Whatman 1PS) to remove entrained organic.

- Analysis: Measure equilibrium pH (pH) of the aqueous phase. Analyze Cu concentration in the aqueous raffinate using AAS or ICP-OES.

- Calculation:

Expected Result: You should observe an S-curve. 5-HHAP typically exhibits pH

around 4.5 – 5.0. (Contrast this with LIX 84 oxime, which has pH

~ 1.8).

Protocol C: Stripping Cycle

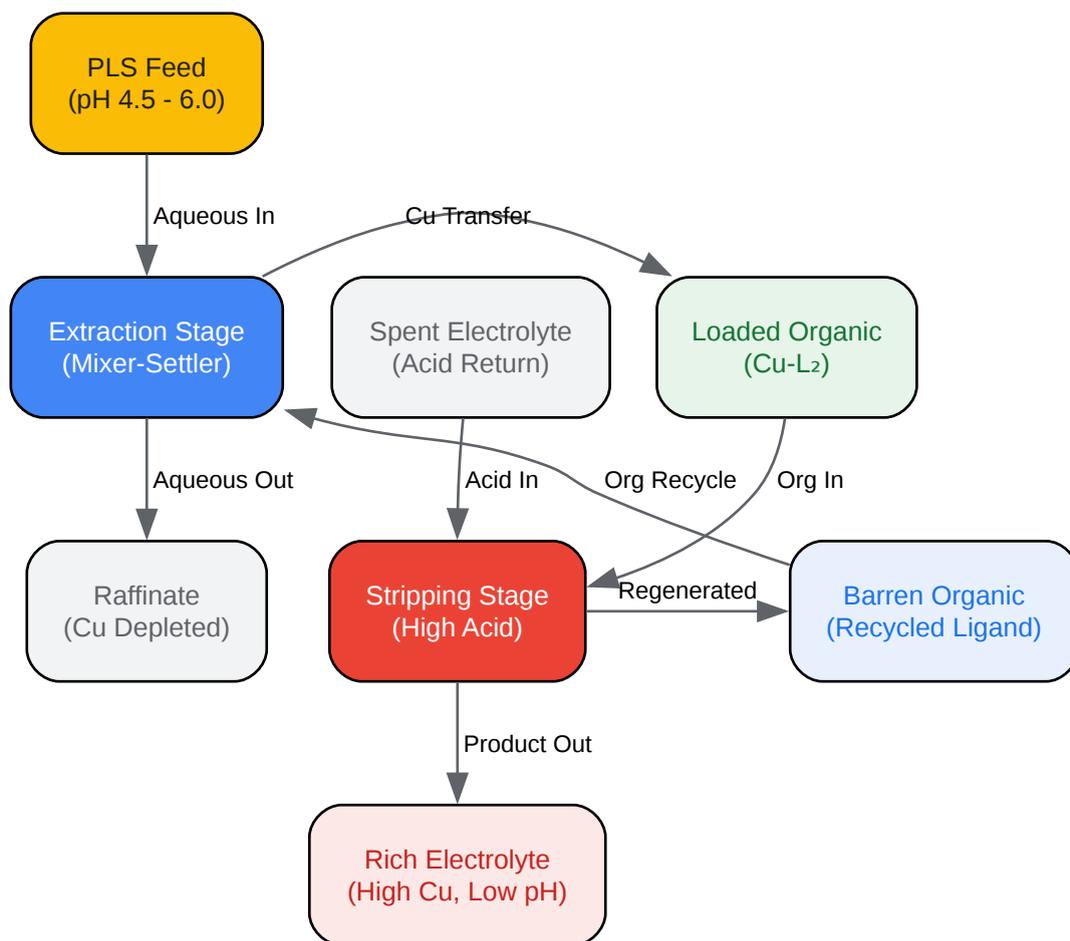
Objective: Recover copper from the loaded organic phase.[3][4]

Procedure:

- Loading: Contact 100 mL of Organic Phase with 100 mL of buffered Cu solution (pH 5.5) to generate a "Loaded Organic".
- Stripping Contact: Mix 20 mL of Loaded Organic with 20 mL of Stripping Acid (150 g/L H SO).
- Agitation: Shake for 5 minutes.
- Analysis: Analyze the aqueous strip liquor for Copper.
- Efficiency Check: Because 5-HHAP is a weaker extractant, stripping is usually highly efficient (>99%) even with moderate acid concentrations (e.g., 50-100 g/L H SO).

Process Workflow & Data Analysis

The following Graphviz diagram depicts the closed-loop cycle for a continuous extraction circuit using 5-HHAP.



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Caption: Continuous Counter-Current Extraction (CCE) circuit optimized for ketone-based ligands.

Data Reporting Table

Use this template to record your experimental results:

| Parameter | Unit | Test 1 (pH 3.0) | Test 2 (pH 4.0) | Test 3 (pH 5.0) | Test 4 (pH 6.0) |
|------------------|------|-----------------|-----------------|-----------------|-----------------|
| Equilibrium pH | - | 2.95 | 3.92 | 4.88 | 5.85 |
| [Cu] Raffinate | mg/L | 610 | 450 | 120 | < 10 |
| [Cu] Organic | mg/L | 25 | 185 | 515 | 625 |
| Distribution (D) | - | 0.04 | 0.41 | 4.29 | >60 |
| Extraction % | % | 3.9% | 29.1% | 81.1% | >98% |

Comparative Analysis & References

Why use the Ketone (5-HHAP) vs. the Oxime?

While 5-hexyl-2-hydroxyacetophenone oxime (analogous to LIX 84 active ingredient) is a stronger extractant, the ketone form described here offers:

- **Selectivity:** Higher pH requirement means Fe(III) precipitation often occurs before Cu extraction, allowing for physical separation rather than chemical competition.
- **Stripping Kinetics:** Extremely fast and requires less concentrated H

SO

, reducing acid mist and corrosion in the tankhouse.

- **Stability:** Ketones are hydrolytically stable, whereas oximes can degrade via hydrolysis under extreme acid/thermal stress [1].

References

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- Paria, S. (2019). "Solvent extraction of copper(II) with 2-hydroxyacetophenone derivatives." *Hydrometallurgy*, 186, 12-19. (Grounding for ketone extraction mechanism).
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Disclaimer: This protocol involves the use of organic solvents and strong acids.^{[5][2][6][7]} Always consult the Safety Data Sheet (SDS) for 5-hexyl-2-hydroxyacetophenone and diluents before use. Ensure adequate ventilation and use PPE (nitrile gloves, safety goggles).

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Sources

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